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Introduction
N-hexadecyl-pSar25 is a polysarcosine (pSar)-based lipid conjugate that serves as a

compelling alternative to traditional polyethylene glycol (PEG) lipids in the formulation of lipid

nanoparticles (LNPs) for nucleic acid delivery. Polysarcosine, a polypeptoid derived from the

endogenous amino acid sarcosine, offers significant advantages, including reduced

immunogenicity and potentially enhanced transfection efficiency.[1][2][3] Preclinical studies

have demonstrated that LNPs formulated with pSar lipids can achieve robust mRNA expression

in vivo, particularly in the liver and spleen, while exhibiting a favorable safety profile compared

to their PEGylated counterparts.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing

N-hexadecyl-pSar25 in the development of LNP-based gene therapies.

Data Presentation
Physicochemical Properties of pSar-LNPs
The incorporation of N-hexadecyl-pSar25 allows for the precise engineering of LNP

characteristics. The molar fraction of the pSar lipid can be modulated to control particle size

and other properties.
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DODMA DSPC Cholesterol 1.5 mol% ~150 < 0.2 > 90%

DODMA DSPC Cholesterol 5 mol% ~100 < 0.2 > 90%

DODMA DSPC Cholesterol 10 mol% ~75 < 0.2 > 90%

SM-102 DSPC Cholesterol 1.5 mol% ~80-90 < 0.15 > 95%

ALC-0315 DSPC Cholesterol 1.5 mol% ~80-90 < 0.15 > 95%

Note: Data is compiled from representative studies and may vary based on specific formulation

parameters and equipment.

In Vitro Transfection Efficiency
Cell Line

LNP Formulation
(Ionizable Lipid)

Transfection
Efficiency

Comparison to
PEG-LNP

Hep3B ALC-0315 High Higher

C2C12 ALC-0315 Moderate Higher

Hep3B SM-102 High Comparable

C2C12 SM-102 Moderate Comparable

hPBMCs MC3/DOPE > 50% positive cells Significantly Higher

Note: Transfection efficiency is often assessed by measuring the expression of a reporter

protein (e.g., luciferase, GFP). The efficiency is dependent on the cell type and the specific

ionizable lipid used in the formulation.

Experimental Protocols
Protocol 1: Formulation of N-hexadecyl-pSar25 LNPs for
mRNA Delivery
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This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing

method.

Materials:

N-hexadecyl-pSar25

Ionizable lipid (e.g., SM-102, ALC-0315, DODMA)

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

mRNA encoding the gene of interest

Ethanol (100%, molecular biology grade)

Citrate buffer (10 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing system (e.g., NanoAssemblr)

Dialysis cassettes (20 kDa MWCO)

Sterile, RNase-free consumables

Procedure:

Preparation of Lipid Stock Solutions:

Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and N-
hexadecyl-pSar25 in 100% ethanol at appropriate concentrations (e.g., 10-25 mM).

Ensure complete dissolution, warming gently if necessary (e.g., 60-65°C for DSPC and

cholesterol).[5][6]

Preparation of the Lipid Mixture (Organic Phase):
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In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar

ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:N-
hexadecyl-pSar25).[5][6]

Vortex the lipid mixture to ensure homogeneity.

Preparation of the mRNA Solution (Aqueous Phase):

Dilute the mRNA stock to the desired concentration (e.g., 0.2-1 mg/mL) in 10 mM citrate

buffer (pH 4.0).

LNP Formulation using Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into

separate syringes.

Set the flow rate ratio to 3:1 (aqueous:organic).

Initiate the mixing process to form the LNPs.

Purification and Buffer Exchange:

Dilute the newly formed LNP solution with PBS.

Transfer the diluted LNPs to a pre-hydrated dialysis cassette.

Dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and

unencapsulated mRNA.

Sterilization and Characterization:

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[7]

Characterize the LNPs for size and polydispersity index (PDI) using Dynamic Light

Scattering (DLS).
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Determine the mRNA concentration and encapsulation efficiency using a RiboGreen

assay.[7]

Store the LNPs at 4°C.

Protocol 2: In Vitro Transfection of Adherent Cells with
pSar-LNPs
This protocol details the transfection of cell lines such as HepG2 or C2C12 with mRNA-loaded

pSar-LNPs.

Materials:

Adherent cells (e.g., HepG2, C2C12)

Complete cell culture medium

96-well cell culture plates (clear bottom, black or white walls for luminescence/fluorescence)

mRNA-loaded pSar-LNPs

Reporter gene assay system (e.g., luciferase assay kit)

Procedure:

Cell Seeding:

The day before transfection, seed the cells in a 96-well plate at a density that will result in

70-90% confluency at the time of transfection (e.g., 1 x 10^4 cells per well).

Incubate overnight at 37°C and 5% CO2.

Transfection:

Dilute the mRNA-pSar-LNP stock solution in complete cell culture medium to achieve the

desired final mRNA concentration (e.g., 100-1000 ng/well).

Remove the old medium from the cells and gently add the LNP-containing medium.
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Incubate the cells for 24-48 hours at 37°C and 5% CO2.

Assessment of Gene Expression:

After the incubation period, lyse the cells and measure the expression of the reporter gene

according to the manufacturer's protocol for the specific assay system (e.g., measure

luminescence for luciferase).

Normalize the reporter gene expression to the total protein content in each well.

Protocol 3: In Vivo Administration of pSar-LNPs in Mice
This protocol describes the systemic administration of mRNA-loaded pSar-LNPs to mice to

assess in vivo gene expression.

Materials:

BALB/c mice (or other appropriate strain)

mRNA-loaded pSar-LNPs

Sterile PBS

Insulin syringes

In vivo imaging system (IVIS) if using a reporter like luciferase

D-luciferin (for luciferase imaging)

Procedure:

Preparation of LNP Solution for Injection:

Dilute the sterile pSar-LNP stock solution with sterile PBS to the desired final

concentration for injection. A typical dose is 10 µg of mRNA per mouse.[3][4]

Administration:
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Administer the LNP solution to the mice via intravenous (tail vein) injection. The injection

volume is typically 100-200 µL.

In Vivo Imaging (for luciferase reporter):

At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin to the

mice via intraperitoneal injection.[8]

After a short incubation period (e.g., 5-10 minutes), anesthetize the mice and acquire

bioluminescence images using an IVIS.

Ex Vivo Analysis:

Following in vivo imaging, euthanize the mice and harvest organs of interest (e.g., liver,

spleen, lungs).

Homogenize the tissues and perform a luciferase assay on the lysates to quantify protein

expression in specific organs.

Alternatively, biodistribution can be assessed by measuring mRNA levels using RT-qPCR

or by using fluorescently labeled LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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